molecular formula C27H54O9 B14201169 4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one CAS No. 833446-65-4

4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one

Cat. No.: B14201169
CAS No.: 833446-65-4
M. Wt: 522.7 g/mol
InChI Key: KLZFNMUICDMPJX-UHFFFAOYSA-N
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Description

4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is notable for its unique structure, which includes multiple ether linkages and a ketone functional group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable starting material, followed by oxidation to introduce the ketone functional group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is utilized in several fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ether linkages may also facilitate interactions with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in having multiple ether linkages but lacks the ketone group.

    Polypropylene glycol (PPG): Similar structure but with propylene oxide units instead of ethylene oxide.

    Crown ethers: Contain multiple ether linkages and are known for their ability to complex with metal ions.

Uniqueness

4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is unique due to its combination of ether linkages and a ketone functional group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

833446-65-4

Molecular Formula

C27H54O9

Molecular Weight

522.7 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-2-one

InChI

InChI=1S/C27H54O9/c1-3-4-5-6-7-8-9-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-36-26-27(2)28/h3-26H2,1-2H3

InChI Key

KLZFNMUICDMPJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)C

Origin of Product

United States

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